molecular formula C13H11BrN2O B5753206 3-bromo-N-(pyridin-3-ylmethyl)benzamide

3-bromo-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5753206
M. Wt: 291.14 g/mol
InChI Key: KZPDGKMCFHKWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(pyridin-3-ylmethyl)benzamide: is an organic compound with the molecular formula C13H11BrN2O and a molecular weight of 291.14 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzamide moiety, which is further linked to a pyridinylmethyl group. It is a solid at room temperature and is used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

    Bromination: The introduction of a bromine atom into the benzamide ring is achieved through a bromination reaction. This can be done using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane.

    Amidation: The brominated benzamide is then reacted with pyridin-3-ylmethylamine to form the desired product. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzamide ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridinylmethyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: May include oxidized derivatives of the pyridinylmethyl group.

    Reduction Products: Reduced forms of the pyridinylmethyl group or the benzamide ring.

Scientific Research Applications

3-bromo-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-bromo-N-(pyridin-3-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridinylmethyl group can play crucial roles in binding to these targets, influencing the compound’s overall efficacy and specificity.

Comparison with Similar Compounds

3-bromo-N-(pyridin-3-ylmethyl)benzamide can be compared with other similar compounds, such as:

  • 3-bromo-N-(pyridin-2-ylmethyl)benzamide
  • 3-bromo-N-(pyridin-4-ylmethyl)benzamide
  • N-(pyridin-3-ylmethyl)benzamide

These compounds share structural similarities but differ in the position of the pyridinylmethyl group or the presence of the bromine atom. The unique positioning of the bromine atom in this compound can influence its reactivity and interactions with molecular targets, making it distinct from its analogs .

Properties

IUPAC Name

3-bromo-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-12-5-1-4-11(7-12)13(17)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPDGKMCFHKWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using Preparation Method 1, 3-bromobenzoic acid was reacted with 3-pyridylmethylamine. The resulting reaction mixture was purified using SiO2 with CH2Cl2/MeOH 95:5 to give N-(3-pyridylmethyl)-3-bromobenzamide as thick yellow oil (73%). NMR 1H (ppm, CDCl3): 8.44 (s, 1H), 8.41 (d, J4=3.9 Hz, 1H), 7.92 (s, 1H), 7.69 (d, J3=7.8 Hz, 1H), 7.64 (d, J3=7.8 Hz, 1H), 7.57-7.54 (m, 2H), 7.24-7.18 (m, 2H), 4.55 (d, J3=5.9 Hz, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.